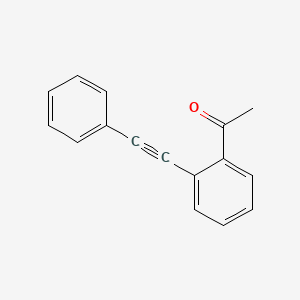

1-(2-(Phenylethynyl)phenyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-(2-phenylethynyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-13(17)16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLGARYEQJYLSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Features and Unique Reactivity Motifs of 1 2 Phenylethynyl Phenyl Ethanone

The structure of 1-(2-(phenylethynyl)phenyl)ethanone is characterized by the juxtaposition of an acetyl group and a phenylethynyl group in an ortho relationship on a phenyl ring. This specific arrangement gives rise to a unique electronic and steric environment that dictates its reactivity. The acetyl group, being an electron-withdrawing meta-director, and the phenylethynyl group, a conjugated system capable of participating in various transformations, create a platform for a range of chemical reactions.

The close proximity of the carbonyl oxygen and the alkyne functionality is a key feature, enabling intramolecular interactions and cyclization reactions that are not possible with its meta and para isomers. This proximity allows for the potential of the carbonyl oxygen to act as an internal nucleophile, attacking the activated alkyne, or for both groups to participate in concerted or sequential reactions with external reagents. This unique structural motif is the foundation for its utility as a precursor to a variety of complex carbocyclic and heterocyclic systems.

Emergence As a Key Building Block in Organic Synthesis

The strategic placement of the acetyl and phenylethynyl groups has established 1-(2-(phenylethynyl)phenyl)ethanone as a valuable precursor in the synthesis of a variety of organic molecules, most notably substituted naphthalenes. The intramolecular cyclization of this compound and its derivatives is a powerful method for constructing the naphthalene (B1677914) core, a common motif in many biologically active compounds and functional materials. ekb.eg

For instance, the electrophilic cyclization of related propargylic alcohols, which can be derived from compounds like this compound, has been shown to be an effective strategy for the synthesis of iodonaphthalenes. nih.gov These reactions proceed by the activation of the alkyne by an electrophile, followed by an intramolecular attack from the adjacent aryl ring to form the naphthalene skeleton. nih.gov The conditions for these cyclizations can be tuned to favor the formation of specific isomers, highlighting the versatility of this synthetic approach. nih.gov

Reactivity and Transformative Reaction Pathways of 1 2 Phenylethynyl Phenyl Ethanone

Intramolecular Cyclization Reactions for Carbocycle Formation

The strategic positioning of the acetyl and phenylethynyl moieties in 1-(2-(phenylethynyl)phenyl)ethanone facilitates intramolecular cyclization reactions, providing efficient routes to synthesize substituted indenones. These five-membered carbocyclic structures are significant motifs in various biologically active compounds and functional materials. Both transition-metal catalysis and metal-free acid catalysis have been successfully employed to effect this transformation, each proceeding through distinct mechanistic pathways.

Palladium-Catalyzed Carbocyclization to Indenone Structures

Palladium catalysis offers a powerful tool for the cyclization of this compound, proceeding through a cascade process that involves the formation of a palladium enolate and subsequent intramolecular carbopalladation.

The palladium-catalyzed carbocyclization of this compound to yield alkylidene indanones is a process that hinges on the generation of a palladium enolate intermediate. nih.gov The reaction is initiated by the coordination of the palladium(II) catalyst to the ketone's carbonyl group. This is followed by a deprotonation step, facilitated by a ligand such as acetate (B1210297), to form a palladium enolate species. nih.gov

Once the palladium enolate is formed, it undergoes an intramolecular carbopalladation of the adjacent alkyne. This key step involves the nucleophilic attack of the enolate onto the palladium-activated triple bond, leading to the formation of a vinylpalladium intermediate and the construction of the five-membered indenone ring. nih.gov Subsequent protiodepalladation of this vinylpalladium species furnishes the final indenone product and regenerates the active palladium(II) catalyst, allowing the catalytic cycle to continue. nih.gov DFT calculations have supported this mechanistic proposal, indicating that the formation of the palladium enolate via deprotonation assisted by the palladium(II) acetate ligand is a crucial step. nih.gov

It has been demonstrated that this intramolecular carbopalladation of the alkyne with the palladium enolate stereoselectively produces an E-vinylpalladium species. This can then isomerize to the thermodynamically more stable Z-isomer, which upon protiodepalladation, yields indanones with an unexpected E-geometry of the exocyclic double bond. nih.gov

The choice of palladium catalyst and solvent significantly impacts the efficiency of the carbocyclization reaction. Initial investigations with catalysts such as bis(triphenylphosphine)palladium(II) dichloride ([PdCl2(PPh3)2]) and bis(acetonitrile)palladium(II) dichloride ([PdCl2(MeCN)2]) did not yield the desired indenone product. nih.gov However, the use of palladium(II) acetate (Pd(OAc)2) as the catalyst proved to be effective in promoting the cyclization.

The reaction conditions for the palladium-catalyzed cyclization of this compound to 2-benzylidene-2,3-dihydro-1H-inden-1-one have been optimized. The use of Pd(OAc)2 in a solvent mixture of acetic acid (AcOH) and 1,2-dichloroethane (B1671644) (DCE) at 80 °C provides the product in high yield.

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

| [PdCl2(PPh3)2] | AcOH/DCE (1:1) | 80 | 0 |

| [PdCl2(MeCN)2] | AcOH/DCE (1:1) | 80 | 0 |

| Pd(OAc)2 | AcOH/DCE (1:1) | 80 | 85 |

Acid-Catalyzed Intramolecular Cyclization to Indenones

In addition to palladium catalysis, the intramolecular cyclization of this compound and its derivatives can be achieved under metal-free, acid-catalyzed conditions. This approach offers a more sustainable and cost-effective alternative for the synthesis of indenones.

A simple and efficient method for the synthesis of indenones from 2-alkynylaryl ketones has been developed using water as a key component under metal-free conditions. rsc.org In this process, the reaction is typically carried out in a mixture of trifluoroacetic acid (TFA) and water. Water is believed to act as a co-catalyst, facilitating the cyclization process. The proposed mechanism involves the initial protonation of the carbonyl oxygen by the acid, which activates the ketone. Subsequently, a water molecule attacks the alkyne in a 5-exo-dig manner, leading to the formation of an isobenzofuranium intermediate. This intermediate then undergoes further transformation to yield the final indenone product. rsc.org

The water-assisted, acid-catalyzed cyclization of 2-alkynylaryl ketones exhibits a broad substrate scope and good functional group tolerance, allowing for the synthesis of a variety of substituted indenones in moderate to excellent yields. rsc.org The reaction accommodates various substituents on both the phenyl ring of the ketone and the phenylethynyl group.

For instance, substrates with electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., fluoro, chloro, bromo) on the phenyl ring of the ketone moiety all undergo smooth cyclization to afford the corresponding indenones in good yields. rsc.org Similarly, variations in the substituent on the terminal position of the alkyne, including phenyl, substituted phenyls, and alkyl groups, are well-tolerated. rsc.org This wide substrate scope highlights the versatility of this synthetic methodology.

Table of Substrate Scope in Acid-Catalyzed Cyclization of 2-Alkynylaryl Ketones rsc.org

| R¹ | R² | Product | Yield (%) |

| H | Ph | 2-Phenyl-1H-inden-1-one | 94 |

| H | 4-MeC₆H₄ | 2-(p-Tolyl)-1H-inden-1-one | 91 |

| H | 4-MeOC₆H₄ | 2-(4-Methoxyphenyl)-1H-inden-1-one | 85 |

| H | 4-FC₆H₄ | 2-(4-Fluorophenyl)-1H-inden-1-one | 89 |

| H | 4-ClC₆H₄ | 2-(4-Chlorophenyl)-1H-inden-1-one | 92 |

| H | 4-BrC₆H₄ | 2-(4-Bromophenyl)-1H-inden-1-one | 93 |

| H | n-Bu | 2-Butyl-1H-inden-1-one | 75 |

| Me | Ph | 5-Methyl-2-phenyl-1H-inden-1-one | 88 |

| OMe | Ph | 5-Methoxy-2-phenyl-1H-inden-1-one | 82 |

| F | Ph | 5-Fluoro-2-phenyl-1H-inden-1-one | 85 |

| Cl | Ph | 5-Chloro-2-phenyl-1H-inden-1-one | 87 |

| Br | Ph | 5-Bromo-2-phenyl-1H-inden-1-one | 86 |

Cyclization Reactions for Heterocycle Synthesis

The reactivity of this compound and its derivatives is particularly highlighted in their propensity to undergo intramolecular cyclization, leading to the formation of valuable nitrogen-containing heterocycles such as isoquinolines, isoquinoline (B145761) N-oxides, and indoles. These transformations often employ transition metal catalysts to orchestrate the desired bond-forming events.

Copper-Catalyzed Intramolecular Cyclization to Isoquinolines and Isoquinoline N-oxides from Oxime Derivatives

A highly efficient method for synthesizing isoquinolines and isoquinoline N-oxides utilizes the oxime derivatives of this compound. nih.govrsc.org This strategy involves a copper(I)-catalyzed intramolecular cyclization that proceeds under mild conditions and demonstrates high atom economy. nih.gov A key feature of this methodology is the selective cleavage of either the N–O or O–H bond in the oxime derivative, which dictates the final product. nih.govrsc.org By choosing whether to protect the oxime's hydroxyl group, the reaction can be directed to yield either isoquinolines (via N–O cleavage) or isoquinoline N-oxides (via O–H cleavage). nih.govrsc.org

The successful synthesis of 1-methyl-3-phenylisoquinoline (B8776708) from (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime was achieved through systematic optimization of reaction parameters. nih.gov Initial studies identified copper iodide (CuI) as a crucial catalyst, with no product formation observed in its absence. nih.gov Further screening of various copper salts, including CuBr, CuCl, CuBr₂, and Cu(OAc)₂, confirmed that CuI was the most effective catalyst for this transformation. nih.gov

The choice of solvent and temperature also significantly impacted the reaction's efficiency. Water proved to be a superior solvent compared to organic solvents like 1,4-dioxane, toluene, ethanol, and acetic acid. nih.gov The optimal temperature was determined to be 80 °C, as decreasing the temperature to 70 °C resulted in a lower yield. nih.gov The optimized conditions were established as using 10 mol% of CuI in water at 80 °C for 15 hours under an air atmosphere, which afforded the desired isoquinoline product in up to 95% yield. nih.gov

| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuI | H₂O | 80 | 12 | 91 |

| 2 | CuI | H₂O | 80 | 15 | 95 |

| 3 | None | H₂O | 80 | 15 | NR |

| 4 | CuBr | H₂O | 80 | 15 | 73 |

| 5 | CuCl | H₂O | 80 | 15 | 46 |

| 6 | CuBr₂ | H₂O | 80 | 15 | 43 |

| 7 | Cu(OAc)₂ | H₂O | 80 | 15 | NR |

| 8 | CuI | H₂O | 70 | 15 | 48 |

| 9 | CuI | 1,4-Dioxane | 80 | 12 | 87 |

| 10 | CuI | Toluene | 80 | 12 | 28 |

NR = No Reaction

A plausible reaction mechanism for the formation of both isoquinolines and isoquinoline N-oxides from 2-alkynylaryl oxime derivatives has been proposed. nih.govrsc.org The pathway is initiated by a Cu(I)-catalyzed intramolecular cyclization of the oxime derivative, which forms a key cyclic intermediate. nih.govrsc.org

The subsequent transformation of this intermediate depends on the nature of the substituent on the oxime oxygen. nih.gov

For Isoquinoline Synthesis (N–O Cleavage): When the oxime is an O-alkyl derivative (e.g., O-methyl oxime), the cleavage of the N–O bond occurs. This step is followed by the loss of a formaldehyde (B43269) molecule to generate a second intermediate, which upon protonation, yields the final isoquinoline product. nih.govrsc.org

For Isoquinoline N-oxide Synthesis (O–H Cleavage): When the oxime has a free hydroxyl group (R¹ = H), the reaction proceeds through the cleavage of the O–H bond. This leads directly to the formation of the corresponding isoquinoline N-oxide. nih.govrsc.org

This divergent pathway, controlled simply by the presence or absence of a protecting group on the oxime, showcases the versatility and synthetic utility of the copper-catalyzed cyclization. nih.govrsc.org

Tandem Reactions Involving Derivatives of this compound (e.g., Beckmann Rearrangement/Intramolecular Cyclization to Indoles)

Derivatives of this compound, specifically its ketoxime, can undergo a sophisticated tandem reaction sequence to generate functionalized indole (B1671886) derivatives. nih.gov This process combines a Beckmann rearrangement with an intramolecular cyclization in a single pot, demonstrating an elegant use of multicatalysis to build complex molecular architectures from relatively simple starting materials. nih.gov

A key advantage of the aforementioned multicatalytic one-pot strategy is the ability to directly incorporate halogen atoms into the indole product. nih.gov The tandem Beckmann rearrangement/intramolecular cyclization can be coupled with a halogenation step, leading to the formation of halogenated indole derivatives in good yields. nih.gov This integration of a halogenation reaction into the one-pot sequence provides a direct route to valuable building blocks that can be used for further synthetic modifications.

Zinc-Catalyzed Cyclization of Alkynyl Derivatives: Mechanistic Insights

The cyclization of alkynyl derivatives is a powerful method for the synthesis of various carbocyclic and heterocyclic compounds. Zinc catalysts have emerged as effective and sustainable options for these transformations due to their low cost and unique reactivity. nih.gov While direct studies on the zinc-catalyzed cyclization of this compound are not extensively detailed in the literature, mechanistic insights can be drawn from studies on structurally related 2-alkynylphenyl ketones and other alkynyl derivatives. nih.govnih.govacs.org

The intramolecular cyclization of o-alkynylphenyl ketones can proceed via different pathways depending on the catalytic system and reaction conditions. One common pathway involves the activation of the alkyne by a Lewis acidic zinc catalyst, followed by the nucleophilic attack of the carbonyl oxygen onto the activated alkyne. This process, known as hydroalkoxylation, leads to the formation of a vinyl zinc intermediate, which upon protonolysis yields the cyclized product.

Kinetic and mechanistic studies on the zinc-catalyzed cyclization of alkynyl alcohols and acids have provided a deeper understanding of these reactions. nih.govnih.govacs.org For instance, studies using novel acetamidate/thioacetamidate zinc complexes have shown that the reaction is first-order with respect to the catalyst and zero-order with respect to the alkynyl substrate. nih.gov This suggests that the rate-determining step involves the catalyst and not the substrate concentration. nih.gov

DFT calculations support a mechanism that proceeds through the formation of a catalytically active alkoxide-zinc intermediate via a protonolysis reaction of the Zn-alkyl bond with the alcohol group of the substrate. nih.gov A similar mechanism can be proposed for the cyclization of this compound, where the enol form of the ketone would act as the nucleophile.

The table below summarizes the findings from a study on the zinc-catalyzed hydroalkoxylation/cyclization of 2-ethynylbenzyl alcohol, which serves as a model for the cyclization of alkynyl derivatives. acs.org

| Catalyst | Conversion (%) | Selectivity (exo-product) (%) | TOF (h⁻¹) |

| [Zn(Et)(κ³-bpzpam)] | 88 | >99 | 17.6 |

| Catalyst 2 | 75 | >99 | 15.0 |

| Catalyst 3 | 68 | >99 | 13.6 |

| Catalyst 4 | 55 | >99 | 11.0 |

| Catalyst 5 | 42 | >99 | 8.4 |

| Reaction conditions: 0.5 mmol substrate, 0.025 mmol catalyst, 0.6 mL toluene-d₈, 90 °C, 16 h. acs.org |

Furthermore, the use of stoichiometric amounts of zinc bromide (ZnBr₂) in a ball mill has been shown to be effective for the intramolecular hydroamination of 2-alkynylanilines, which are structurally analogous to this compound. researchgate.net This solvent-free method provides good yields and selectivity for the corresponding indoles. researchgate.net

Derivatization and Functionalization Strategies

Modifications of the Ethynyl (B1212043) Moiety

The phenylethynyl group in this compound is a versatile functional group that can undergo a variety of chemical transformations. wikipedia.orgsci-hub.senih.gov These modifications allow for the introduction of new functional groups and the construction of more complex molecular architectures.

One of the most common reactions of terminal alkynes is hydration . In the presence of a suitable catalyst, such as a mercury or gold salt, the ethynyl group can be hydrated to form a methyl ketone. wikipedia.org In the case of this compound, this would lead to the formation of a 1,3-diketone derivative.

Hydrogenation of the alkyne is another important transformation. Depending on the catalyst and reaction conditions, the triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane). For example, using Lindlar's catalyst would yield the corresponding styrene (B11656) derivative, while catalytic hydrogenation with palladium on carbon would result in the fully saturated ethyl-linked compound. wikipedia.org

The terminal alkyne can also participate in various coupling reactions . The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. nih.gov This reaction could be used to further extend the carbon skeleton of this compound. Oxidative coupling reactions, such as the Glaser or Eglinton coupling, can be used to dimerize the alkyne, leading to the formation of a butadiyne-linked dimer. wikipedia.org

The ethynyl group can also undergo cycloaddition reactions . For instance, the [3+2] cycloaddition with azides (click chemistry) would yield a triazole ring, a common motif in medicinal chemistry. sci-hub.senih.gov

The table below summarizes some of the potential modifications of the ethynyl moiety.

| Reaction | Reagents/Catalyst | Product Type |

| Hydration | HgSO₄, H₂SO₄ or Au(I)/Au(III) salts | 1,3-Diketone |

| Semi-hydrogenation | H₂, Lindlar's catalyst | Styrene derivative |

| Full hydrogenation | H₂, Pd/C | Ethyl-linked derivative |

| Sonogashira Coupling | Aryl/vinyl halide, Pd catalyst, Cu(I) cocatalyst, base | Extended alkyne |

| Oxidative Coupling | O₂, Cu(II) salt, base (e.g., pyridine) | Butadiyne dimer |

| [3+2] Cycloaddition | Organic azide | Triazole |

Functionalization of Aromatic Rings

The two aromatic rings in this compound offer multiple sites for functionalization, primarily through electrophilic aromatic substitution (SEAr). nih.gov The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the acetyl group (-COCH₃) and the phenylethynyl group (-C≡C-Ph).

On the phenyl ring bearing the acetyl group, the acetyl group is a meta-directing deactivator due to its electron-withdrawing nature. Therefore, electrophilic substitution will preferentially occur at the positions meta to the acetyl group. The phenylethynyl group is generally considered to be a weak deactivator but an ortho, para-director. The interplay of these two groups will determine the final substitution pattern.

On the terminal phenyl ring of the phenylethynyl group, electrophilic substitution will be directed to the ortho and para positions, as is typical for substituted benzenes.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: (HNO₃/H₂SO₄) to introduce a nitro group (-NO₂).

Halogenation: (e.g., Br₂/FeBr₃) to introduce a halogen atom (-Br, -Cl).

Friedel-Crafts Acylation/Alkylation: (e.g., RCOCl/AlCl₃ or RCl/AlCl₃) to introduce an acyl or alkyl group. However, the deactivating nature of the acetyl group can make these reactions challenging on that ring. nih.gov

Transition metal-catalyzed C-H functionalization offers a more modern and often more selective approach to modifying aromatic rings. rsc.org These methods can enable functionalization at positions that are not easily accessible through classical electrophilic substitution. For example, directing group-assisted ortho-C-H functionalization could potentially be used, although the existing groups on this compound are not typical directing groups for this type of transformation.

Introduction of Chiral Auxiliaries for Stereocontrol

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry has been achieved, the auxiliary can be removed. wikipedia.org For a molecule like this compound, which is achiral, the introduction of a chiral auxiliary can be a key strategy for preparing enantiomerically enriched derivatives.

One potential point of attachment for a chiral auxiliary is the ketone functional group. The ketone can be reacted with a chiral amino alcohol to form a chiral oxazolidine (B1195125) or with a chiral diol to form a chiral acetal. The steric bulk and stereochemistry of the auxiliary can then direct the approach of a reagent to other parts of the molecule, for example, in an addition reaction to the alkyne or a reduction of the ketone itself (after removal of the auxiliary).

Alternatively, a chiral auxiliary can be part of the reagent used in a reaction. For instance, the asymmetric reduction of the ketone to a chiral alcohol can be achieved using a chiral reducing agent, such as a borane (B79455) complexed with a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction).

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis and can be applied to a wide range of transformations. wikipedia.orgrsc.org The choice of auxiliary and the specific reaction conditions are crucial for achieving high levels of stereocontrol.

The general principle of using a chiral auxiliary is illustrated in the table below:

| Step | Description |

| 1. Attachment | The achiral starting material is reacted with a chiral auxiliary to form a new, chiral molecule. |

| 2. Stereoselective Reaction | The new molecule undergoes a reaction where the chiral auxiliary directs the formation of a new stereocenter with a specific configuration. |

| 3. Removal | The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule. The auxiliary can often be recovered and reused. |

Advanced Spectroscopic and Structural Characterization Techniques for 1 2 Phenylethynyl Phenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR are fundamental techniques for determining the carbon-hydrogen framework of a molecule. The chemical shift (δ) of each nucleus provides insight into its electronic environment, while the coupling constants (J) in ¹H NMR reveal information about adjacent protons.

While specific spectral data for 1-(2-(phenylethynyl)phenyl)ethanone is not widely published, data for its meta and para isomers are available and provide a strong basis for predicting the spectral features of the ortho isomer. doi.org The acetyl group (CH₃) typically appears as a sharp singlet in the ¹H NMR spectrum, and its chemical shift is influenced by the substitution pattern on the aromatic ring. In the ¹³C NMR spectrum, the carbonyl carbon (C=O) is highly deshielded, appearing at a characteristic downfield shift, while the two sp-hybridized carbons of the alkyne group also have distinct chemical shifts. doi.org

The aromatic protons of this compound would present a complex multiplet pattern due to spin-spin coupling. The protons on the acetyl-substituted ring are expected to be shifted further downfield compared to those on the unsubstituted phenyl ring. Specifically, the proton ortho to the acetyl group would experience the most significant deshielding effect.

Table 1: Representative ¹H and ¹³C NMR Data for Isomers of (Phenylethynyl)phenyl)ethanone in CDCl₃ This table presents data for the meta and para isomers to illustrate typical chemical shifts. The values for the ortho isomer can be inferred from these trends.

| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| 1-[3-(Phenylethynyl)phenyl]ethanone | 8.11 (t, 1H), 7.91 (dt, 1H), 7.71 (dt, 1H), 7.57-7.53 (m, 2H), 7.54 (t, 1H), 7.38–7.34 (m, 3H), 2.62 (s, 3H) | 197.4 (C=O), 137.1, 135.8, 131.63, 131.55, 128.7, 128.6, 128.4, 127.8, 123.9, 122.7, 90.4 (C≡C), 88.3 (C≡C), 26.6 (CH₃) |

| 1-[4-(Phenylethynyl)phenyl]ethanone | 7.93 (d, 2H), 7.60 (d, 2H), 7.58-7.51 (m, 2H), 7.39-7.34 (m, 3H), 2.61 (s, 3H) | 197.3 (C=O), 136.1, 131.70, 131.66, 128.8, 128.4, 128.2, 128.1, 122.6, 92.7 (C≡C), 88.6 (C≡C), 26.6 (CH₃) |

Data sourced from reference doi.org.

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning signals and establishing the complete bonding network of a molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are spin-coupled to each other. For this compound, a COSY spectrum would show cross-peaks between adjacent protons on the two aromatic rings, helping to trace the connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is invaluable for assigning the ¹³C signals based on their corresponding, and more easily assigned, proton signals. The methyl protons, for instance, would show a clear correlation to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. This is crucial for connecting different parts of the molecule. For the target compound, key HMBC correlations would be expected between:

The methyl protons (CH₃) and the carbonyl carbon (C=O) as well as the adjacent aromatic carbon.

The aromatic protons and the sp-hybridized alkyne carbons, confirming the connection between the phenyl rings and the ethynyl (B1212043) linker.

The proton ortho to the alkyne on one ring and the alkyne carbon attached to the other ring.

Together, these 2D NMR techniques would allow for the complete and unambiguous assignment of all proton and carbon signals for this compound.

Solid-State NMR (SSNMR) spectroscopy is a vital technique for characterizing materials in their solid form, providing information that is inaccessible by solution NMR. It is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—as different polymorphs can exhibit distinct physical properties.

For this compound, SSNMR could be used to:

Identify and Distinguish Polymorphs: Different crystal packing arrangements lead to non-equivalent molecules in the unit cell, resulting in different ¹³C chemical shifts. SSNMR spectra can therefore serve as a fingerprint for each polymorphic form.

Analyze Molecular Conformation and Packing: High-resolution SSNMR, often combined with quantum-chemical calculations, can provide precise information on bond lengths, angles, and intermolecular interactions (e.g., π–π stacking) in the solid state.

Study Molecular Dynamics: SSNMR can detect dynamic processes in the solid state, such as the rotation of the methyl group or phenyl rings.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are standard for obtaining high-resolution spectra of solid samples. The combination of SSNMR with single-crystal X-ray diffraction provides a comprehensive understanding of the solid-state structure.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups, as each group has characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For this compound, the key functional groups give rise to characteristic absorption bands. The most prominent peaks would be the strong C=O stretch of the ketone and the C≡C stretch of the alkyne. However, for internal and symmetrically substituted alkynes like diphenylacetylene, the C≡C stretching vibration often results in a very weak or absent band in the IR spectrum due to a small change in the dipole moment during the vibration. nist.gov

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | -CH₃ | 2975 - 2870 | Medium to Weak |

| Alkyne Stretch | -C≡C- | ~2230 - 2100 | Weak to Very Weak |

| Carbonyl Stretch | C=O (Aryl Ketone) | ~1685 - 1665 | Strong |

| C=C Stretch (Aromatic) | Ar C=C | ~1600, ~1500, ~1450 | Medium to Strong |

| C-H Bending (out-of-plane) | Ar-H | 900 - 675 | Strong |

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. While FTIR relies on a change in dipole moment, Raman activity depends on a change in the polarizability of the molecule during a vibration.

For this compound, Raman spectroscopy is particularly valuable for identifying the alkyne bond. The C≡C triple bond, being highly polarizable, typically produces a strong and sharp signal in the Raman spectrum, even if it is weak or absent in the FTIR spectrum. This makes the combination of FTIR and Raman a powerful approach for a complete vibrational analysis. The symmetric vibrations of the phenyl rings also tend to be strong in the Raman spectrum. In contrast, the polar C=O carbonyl group, which gives a strong absorption in the FTIR spectrum, will show a relatively weaker band in the Raman spectrum.

X-ray Diffraction Studies

X-ray diffraction techniques are fundamental in elucidating the crystalline structure of this compound and its derivatives. These methods are broadly categorized into single crystal X-ray diffraction and powder X-ray diffraction, each providing distinct yet complementary information.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. fzu.cztugraz.at This non-destructive technique provides an atomic-level view of the molecule, allowing for the unambiguous determination of its absolute structure, including bond lengths, bond angles, and stereochemistry. fzu.czcaltech.edu

The process involves irradiating a single crystal of the compound with an X-ray beam. The interaction between the X-rays and the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern of spots. fzu.cztugraz.at By analyzing the intensities and positions of these diffracted beams, a three-dimensional electron density map of the unit cell can be constructed. From this map, crystallographers can identify the positions of individual atoms and thus deduce the complete molecular structure. fzu.cz For chiral molecules, SCXRD can determine the absolute configuration, a critical aspect in fields like pharmaceuticals and materials science. fzu.czcaltech.edu The quality of the resulting structural model is often assessed by the Flack parameter, which helps to confirm the correct enantiomer has been assigned. caltech.edu

The detailed structural information obtained from SCXRD is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal. tugraz.at This knowledge is vital for crystal engineering and for correlating the solid-state structure with the material's bulk properties.

Powder X-ray Diffraction for Bulk Phase Analysis and Crystallinity

Powder X-ray diffraction (PXRD) is a versatile and widely used technique for characterizing the bulk properties of crystalline materials. ucmerced.edu Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder, making it suitable for a broader range of samples. ucmerced.eduresearchgate.net The primary applications of PXRD in the study of this compound and its derivatives include phase identification, assessment of crystallinity, and quantitative phase analysis.

In a PXRD experiment, a monochromatic X-ray beam is directed at a powdered sample. The random orientation of the crystallites ensures that all possible diffraction planes are exposed to the X-rays, resulting in a diffraction pattern of concentric cones that are detected as peaks at specific angles (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. ucmerced.edu By comparing the experimental diffraction pattern to databases of known materials, such as the one maintained by the International Centre for Diffraction Data (ICDD), the crystalline phases present in the sample can be identified. ucmerced.edu

Furthermore, PXRD is instrumental in determining the degree of crystallinity of a sample. A highly crystalline material will produce sharp, well-defined diffraction peaks, whereas an amorphous or poorly crystalline material will exhibit broad, diffuse halos. ucmerced.edu This distinction is critical as the physical properties of a substance can be significantly influenced by its crystallinity. For instance, the technique can be used to follow phase transitions in materials as a function of temperature. researchgate.net

Quantitative phase analysis (QPA) using PXRD allows for the determination of the relative amounts of different crystalline phases in a mixture. mdpi.com This is achieved by analyzing the intensities of the diffraction peaks, which are proportional to the fraction of each phase present. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of molecules by analyzing their mass-to-charge ratio (m/z). asdlib.org For this compound and its derivatives, MS provides crucial information for confirming the identity of the compound and for understanding its chemical behavior upon ionization.

In a typical mass spectrometry experiment, the sample is first ionized, and the resulting ions are then separated according to their m/z ratio and detected. The output is a mass spectrum, which is a plot of ion intensity versus m/z. The peak with the highest m/z value often corresponds to the molecular ion (M+), which provides the molecular weight of the compound. asdlib.org For instance, the molecular ion of acetophenone (B1666503) is observed at an m/z of 120. msu.eduresearchgate.net

The process of ionization, particularly with techniques like electron ionization (EI), imparts significant energy to the molecule, causing it to fragment into smaller, characteristic ions. asdlib.org The pattern of these fragment ions is unique to a particular molecular structure and can be used for structural elucidation. For example, the mass spectrum of acetophenone shows a prominent base peak at m/z 105, which corresponds to the loss of a methyl group (CH3) from the molecular ion. asdlib.org Further fragmentation can lead to other characteristic ions, providing a detailed fingerprint of the molecule. asdlib.orgyoutube.com

Different ionization methods can be employed, and the resulting fragmentation patterns can sometimes vary. For example, femtosecond laser ionization has been shown to produce different relative abundances of fragment ions for isomers of methyl-acetophenone compared to electron ionization. msu.edu This highlights the ability of mass spectrometry to differentiate between closely related structures. researchgate.net The analysis of isotopic peaks, such as the M+1 peak arising from the natural abundance of carbon-13, can further aid in confirming the elemental composition of the molecule. asdlib.org

| Compound Name | Molecular Formula | Molecular Weight | Key Fragment Ions (m/z) |

| Acetophenone | C₈H₈O | 120.15 | 120 (M+), 105, 77 |

| 1-Phenylethanol | C₈H₁₀O | 122.16 | 122 (M+), 107 |

| 1,2-Diphenylethanone | C₁₄H₁₂O | 196.24 | 196 (M+), 105, 77 |

| 1-[4-(2-Phenylethynyl)phenyl]ethanone | C₁₆H₁₂O | 220.27 | 220 (M+) |

| 1-[3-(2-Phenylethynyl)phenyl]ethanone | C₁₆H₁₂O | 220.27 | 220 (M+) |

This table presents a selection of compounds related to the core structure and their characteristic mass spectrometry data. The molecular ion (M+) confirms the molecular weight, while the fragment ions provide structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.orgshu.ac.uk For conjugated systems like this compound, UV-Vis spectroscopy is particularly informative.

Molecules with π-systems, such as those containing double or triple bonds and aromatic rings, can absorb UV or visible light, which promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org The most common transitions for organic molecules are from a π bonding orbital to a π* antibonding orbital (π → π* transition) and from a non-bonding orbital (n) to a π* antibonding orbital (n → π* transition). shu.ac.ukuzh.ch

The extended conjugated system in this compound, which includes the phenyl ring, the ethynyl group, and the acetyl-substituted phenyl ring, gives rise to characteristic absorption bands in the UV region. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in such conjugated systems is smaller than in non-conjugated systems, resulting in absorption at longer wavelengths. libretexts.orglibretexts.org

The UV-Vis spectrum of a compound is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a key characteristic. For example, simple conjugated systems like 1,3-butadiene (B125203) absorb at 217 nm, and as the extent of conjugation increases, the λmax shifts to longer wavelengths (a bathochromic or red shift). libretexts.org The presence of chromophores, the parts of a molecule that absorb light, dictates the appearance of the UV-Vis spectrum. libretexts.org In this compound, the entire phenylethynylphenyl group acts as a large chromophore.

The solvent in which the spectrum is recorded can influence the position and intensity of the absorption bands. physchemres.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict and interpret the electronic transitions observed in the experimental UV-Vis spectrum. physchemres.org These calculations can help assign specific electronic transitions to the observed absorption bands.

| Compound/System | Type of Transition | Typical Absorption Range (nm) |

| Ethene | π → π | ~170 |

| 1,3-Butadiene | π → π | 217 |

| Acetone | n → π | ~280 |

| Acetophenone | n → π, π → π | ~240, ~280, ~320 |

| Phenylethyne | π → π | ~236, ~278 |

This table provides a general overview of the UV-Vis absorption characteristics of fundamental chromophores related to the structure of this compound.

Computational Chemistry and Theoretical Studies on 1 2 Phenylethynyl Phenyl Ethanone

Mechanistic Investigations through Computational Modeling

Computational modeling has proven to be an invaluable tool for understanding the complex reaction mechanisms of ortho-alkynyl aryl ketones, a class of compounds to which 1-(2-(phenylethynyl)phenyl)ethanone belongs. These studies provide deep insights into reaction pathways that are often difficult to fully elucidate through experimental means alone.

Theoretical investigations, particularly using Density Functional Theory (DFT), have been instrumental in mapping the reaction pathways for intramolecular transformations of this compound. One of the key reactions studied is its palladium-catalyzed carbocyclization to form alkylidene indanones.

DFT calculations have revealed a detailed mechanistic pathway for this transformation. The reaction is proposed to initiate with the formation of a palladium enolate intermediate. This step is believed to occur through a deprotonation of the acetyl group, a process facilitated by a Pd(II) acetate (B1210297) ligand. Following the generation of this key intermediate, the reaction proceeds via an intramolecular carbopalladation, where the palladium enolate attacks the adjacent alkyne triple bond. This 5-exo-dig cyclization leads to the formation of a vinylpalladium species. Subsequent protiodepalladation then yields the final indanone product and regenerates the palladium catalyst, completing the catalytic cycle.

Alternative pathways have also been considered computationally. One such pathway involves a π-philic activation of the alkyne by the Pd(II) catalyst, followed by an intramolecular attack from the enol tautomer of the ketone. However, DFT calculations have helped to distinguish between these potential routes, providing evidence for the palladium enolate-driven carbopalladation mechanism. The calculations also shed light on the stereochemistry of the resulting product, demonstrating that an initial E-vinylpalladium species can isomerize to a thermodynamically more stable Z-isomer before the final product is released.

While detailed kinetic data from computational studies on this compound are not extensively reported in the literature, the energy profiles derived from DFT calculations provide a qualitative understanding of the reaction's feasibility. The calculated energy barriers for the transition states in the palladium-catalyzed cyclization indicate that the proposed pathway is energetically accessible under the experimental conditions.

Molecular Interactions and Supramolecular Chemistry

The arrangement of molecules in the solid state and their interactions in solution are governed by a variety of non-covalent forces. For aromatic compounds like this compound, π-π stacking and hydrogen bonding are expected to be significant.

The planar phenyl and phenylethynyl groups in this compound create an extended π-system, making it a prime candidate for engaging in π-π stacking interactions. These interactions, where the electron clouds of aromatic rings attract each other, are fundamental in directing the molecular packing in the solid state and can also influence aggregation in solution.

While a specific crystal structure analysis for this compound is not available in the reviewed literature to definitively characterize its solid-state packing, computational studies on similar aromatic structures suggest that offset stacked or T-shaped conformations are often energetically preferred over a direct face-to-face arrangement to minimize electrostatic repulsion. The presence of the acetyl group can further influence the geometry of these interactions by altering the electronic distribution and steric profile of the molecule.

| Interaction Type | Description | Typical Centroid-Centroid Distance (Å) |

|---|---|---|

| Face-to-Face (Sandwich) | Rings are parallel and directly on top of each other. Often destabilized by repulsion unless electronically complementary. | ~3.3 - 3.8 |

| Offset Stacked (Parallel-Displaced) | Rings are parallel but shifted relative to one another, reducing repulsive forces. | ~3.4 - 3.8 |

| T-shaped (Edge-to-Face) | The edge of one ring (positive electrostatic potential) points towards the face of another (negative electrostatic potential). | ~4.5 - 5.5 |

The carbonyl oxygen of the ethanone group in this compound can act as a hydrogen bond acceptor. In the absence of strong hydrogen bond donors within the molecule itself, it is expected to form intermolecular hydrogen bonds with suitable donor molecules, such as solvents, or with weak C-H donors from neighboring molecules in the crystal lattice.

Theoretical Exploration of Optoelectronic Properties (e.g., Nonlinear Optics)

The extended π-conjugated system of this compound, formed by the connection of two phenyl rings through an ethynyl (B1212043) linker, suggests that it may possess interesting optoelectronic properties. Computational chemistry is a powerful tool for predicting and understanding these properties, particularly in the realm of nonlinear optics (NLO).

Organic molecules with large delocalized π-electron systems can exhibit significant NLO responses, which are of interest for applications in optical data storage, signal processing, and other photonic technologies. The NLO properties of a molecule are quantified by its hyperpolarizability. Theoretical calculations, often employing DFT, can predict these values.

Computational studies on analogous (p-R-phenylethynyl) compounds have shown that the magnitude of the first-order hyperpolarizability (β) is highly dependent on the nature of the substituents on the phenyl rings. The introduction of strong electron-donating groups on one phenyl ring and electron-accepting groups on the other significantly enhances the hyperpolarizability. Although this compound lacks a strong donor, its conjugated framework is the fundamental basis for its potential NLO activity. Theoretical models predict that the delocalization of electrons across the phenylethynyl bridge leads to charge transfer upon excitation, a key factor for NLO response.

| Parameter | Symbol | Significance | Typical Calculated Value Range |

|---|---|---|---|

| HOMO-LUMO Energy Gap | ΔE | Indicates molecular reactivity and ease of electronic excitation. Smaller gap often correlates with higher polarizability. | 3 - 5 eV |

| Dipole Moment | μ | Measures the asymmetry of charge distribution. A large change in dipole moment between ground and excited states is desirable for NLO activity. | 2 - 10 D |

| First Hyperpolarizability | β_tot | A measure of the second-order NLO response. | 10 - 500 x 10⁻³⁰ esu |

Applications of 1 2 Phenylethynyl Phenyl Ethanone in Complex Organic Synthesis

Precursor for Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Ring Systems

The synthesis of complex, fused aromatic ring systems is a cornerstone of materials science and synthetic chemistry. The structure of 1-(2-(phenylethynyl)phenyl)ethanone is well-suited for constructing polycyclic aromatic hydrocarbons (PAHs) through intramolecular cyclization reactions. The phenylethynyl and the adjacent phenyl ring can be induced to form new carbon-carbon bonds, leading to extended, planar aromatic systems.

Electrophilic cyclization is a key strategy for forming PAHs from alkyne precursors. uni-hannover.dersc.org In this process, the alkyne is activated by an acid or a metal catalyst, which then allows the adjacent aromatic ring to attack the activated alkyne in an intramolecular electrophilic aromatic substitution. While direct examples starting from this compound are not extensively documented, the cyclization of analogous o-alkynylbiaryl systems is a well-established method for creating fused rings. For instance, gold-catalyzed cyclization of 1,6-diynyl systems can lead to benzo[a]fluorene derivatives, which are a class of PAHs. rsc.org The reaction of this compound under similar conditions, likely involving activation of the alkyne followed by an intramolecular attack from the phenyl ring of the phenylethynyl group, would be expected to yield substituted chrysene (B1668918) or triphenylene (B110318) derivatives, which are significant PAH skeletons. nih.gov

Building Block for Nitrogen-Containing Heterocycles

The dual functionality of this compound makes it an excellent starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The ketone can be transformed into an imine or a related nitrogen-containing group, while the alkyne provides a reactive site for cyclization, enabling the assembly of important heterocyclic cores.

Synthesis of Isoquinolines

Isoquinolines are a critical class of nitrogen-containing heterocycles found in many natural products and pharmaceuticals. wikipedia.org The synthesis of isoquinolines often involves the cyclization of a benzylamine (B48309) derivative onto an electrophilic carbon. pharmaguideline.com While this compound does not possess an amino group, its ketone functionality can be readily converted into one, or it can react with an external nitrogen source in a multicomponent fashion.

A highly relevant parallel is the multicomponent reaction of the corresponding aldehyde, 2-(phenylethynyl)benzaldehyde (B1589314), with a primary amine and diphenylphosphine (B32561) oxide. rsc.org This reaction, depending on the catalyst, can selectively produce 1,2-dihydro-isoquinoline derivatives. rsc.org This suggests that this compound could participate in similar transformations. For example, reaction with an amine would form an enamine or imine intermediate, which could then undergo an intramolecular cyclization by attacking the alkyne, a process often facilitated by metal catalysts like copper or silver. organic-chemistry.org This would lead to the formation of highly substituted isoquinoline (B145761) frameworks.

Table 1: Potential Catalysts for Isoquinoline Synthesis from o-Alkynylaryl Precursors

| Catalyst System | Precursor Type | Product | Reference |

|---|---|---|---|

| Zirconium(IV) chloride | 2-(Phenylethynyl)benzaldehyde, Amine, Phosphine Oxide | 1,2-Dihydro-isoquinoline | rsc.org |

| Copper(I) Iodide | 2-Bromoaryl ketone, Alkyne, Acetonitrile | Densely functionalized Isoquinoline | organic-chemistry.org |

| Silver(I) Triflate | 2-Alkynylbenzaldehyde, 2-Isocyanoacetate | Isoquinoline | organic-chemistry.org |

Synthesis of Indoles and Functionalized Indoles

The indole (B1671886) scaffold is one of the most ubiquitous heterocycles in medicinal chemistry. The Fischer indole synthesis, a classic method, involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and a ketone or aldehyde. orgsyn.orgijnrd.org The ketone group in this compound makes it a suitable substrate for this reaction. Condensation with phenylhydrazine (B124118) would yield the corresponding phenylhydrazone, which upon treatment with an acid catalyst like polyphosphoric acid, could undergo intramolecular cyclization to produce a 2-phenyl-1H-indole derivative still bearing the phenylethynyl substituent at a neighboring position. japsonline.comresearchgate.net

Alternatively, methods involving the intramolecular cyclization of 2-alkynylanilines are widely used for indole synthesis. mdpi.comresearchgate.net While the title compound is a ketone, its conversion to an amine (e.g., via reductive amination) would generate a 2-alkynylaniline derivative, a prime substrate for cyclization. Research has shown that N-protected 2-(phenylethynyl)anilines readily cyclize to form 2-phenyl-1H-indoles, often with the aid of gold, palladium, or zinc catalysts. mdpi.comresearchgate.netnih.gov Furthermore, the reaction of 2-(phenylethynyl)aniline with selenium-based electrophiles can lead to functionalized 3-selenylindoles, demonstrating the versatility of this core structure in preparing highly substituted indoles. nih.gov

Synthesis of Pyrazolo[4,3-c]pyridines and other Pyrazole (B372694) Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their diverse pharmacological activities. nih.gov A standard route to pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648). libretexts.org The ketone functionality in this compound allows it to react with hydrazine or its derivatives to form a hydrazone intermediate. libretexts.org This intermediate possesses the necessary framework for further cyclization.

While direct synthesis of a simple pyrazole from this specific ketone is not the most common application, its structure lends itself to the formation of more complex, fused pyrazole systems. For instance, after the initial formation of a pyrazole ring via reaction with hydrazine at the ketone site, a subsequent intramolecular cyclization involving the phenylethynyl group could lead to fused heterocyclic systems. A related study demonstrated that 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde can be converted into a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines via an iodine-mediated electrophilic cyclization. This transformation highlights how a pyrazole ring bearing a phenylethynyl substituent can be elaborated into a fused pyridylpyrazole system.

Precursor for Carbocyclic Ring Systems (e.g., Indenones)

One of the most direct and powerful applications of this compound is its use as a precursor for the synthesis of indenones. Indenones are bicyclic compounds containing a fused benzene (B151609) and cyclopentenone ring, and they serve as important intermediates in the synthesis of various complex molecules and materials.

The intramolecular cyclization of o-alkynylaryl ketones is a well-established and efficient method for constructing the indenone core. This transformation can be promoted by various catalysts, including acids and transition metals. Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the ketone. This is followed by an intramolecular attack of the alkyne, leading to a vinyl cation intermediate that subsequently rearranges to form the five-membered ring. Alternatively, transition metals, particularly gold and platinum, are highly effective in catalyzing this cyclization by activating the alkyne toward nucleophilic attack by the carbonyl oxygen (a 6-endo-dig cyclization) or by the aryl ring.

Table 2: Representative Catalysts for Indenone Synthesis via Cyclization of Alkynyl Ketones

| Catalyst Type | General Substrate | Mechanism |

|---|---|---|

| Brønsted/Lewis Acids | o-Alkynylaryl ketones | Electrophilic cyclization |

| Gold (Au) Catalysts | o-Alkynylaryl ketones | Alkyne activation, 6-endo-dig cyclization |

| Rhodium (Rh) Catalysts | Alkynes and 2-haloboronic acids | Carbonylative cyclization |

Role in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur consecutively in a single pot without isolating intermediates. mdpi.com Multicomponent reactions (MCRs) are a subset of these, where three or more starting materials react to form a product that contains portions of all reactants. researchgate.net These strategies are highly valued for their efficiency and atom economy in rapidly building molecular complexity.

The structure of this compound is ideally suited for such reactions. The presence of two distinct and strategically placed reactive sites—the ketone and the alkyne—allows for sequential or concerted reactions with multiple reagents.

A study on the closely related 2-(phenylethynyl)benzaldehyde demonstrated the power of this approach. rsc.org By reacting the aldehyde with a primary amine and diphenylphosphine oxide, researchers could selectively synthesize three different complex products—an N-benzyl amine, a 1,2-dihydro-isoquinoline, or a 2H-isoindoline—simply by changing the catalyst (no catalyst, ZrCl₄, or AgOAc, respectively). rsc.org This catalyst-dependent product selectivity underscores the potential of the o-alkynylaryl carbonyl scaffold in complex cascade processes. It is highly probable that this compound would exhibit similar reactivity, where initial reaction at the ketone (e.g., imine formation) triggers a subsequent intramolecular cyclization involving the alkyne, leading to diverse heterocyclic products in a single operation.

Synergistic Catalytic Systems

Synergistic catalysis, a powerful strategy in which two or more distinct catalysts work in concert to facilitate a single transformation, opens up new avenues for chemical reactivity that are often unattainable with a single catalyst. The concept relies on the simultaneous activation of different components of a reaction, leading to enhanced efficiency, novel reaction pathways, and the ability to construct complex molecules in a single step. While specific research on this compound within synergistic catalytic systems is emerging, the reactivity of its core structure suggests significant potential in this area, drawing parallels from reactions with similar alkynyl ketones.

A pertinent example of such a system is the dual nickel/photoredox-catalyzed deacylative arylation and alkynylation of ketones. nih.gov In this type of transformation, a ketone can be condensed with a reagent like N′-methylpicolino-hydrazonamide to form a pre-aromatic intermediate. This intermediate then undergoes a single-electron transfer (SET) with an excited photocatalyst, leading to the cleavage of the α-C-C bond and the generation of an alkyl radical. This radical is then captured by a nickel catalyst, which facilitates cross-coupling with an aryl or alkynyl halide. nih.gov Hypothetically applying this to this compound could provide a novel method for C-C bond cleavage and functionalization under mild conditions.

Another relevant example is the synergistic B/Cu catalysis for asymmetric Mannich reactions between β,γ-alkynyl-α-ketimino esters and ortho-hydroxy aryl ketones. nih.gov In this system, a borinic acid activates the ketone, while a chiral copper complex controls the stereoselective addition to a ketimino ester. nih.gov This dual activation strategy allows for the highly enantioselective formation of carbon-carbon bonds. The ketone functionality in this compound makes it a suitable candidate for similar synergistic catalytic transformations, where the ketone is activated by one catalyst and the alkyne moiety is functionalized by another, leading to complex chiral products.

The following table summarizes representative synergistic catalytic systems that could be adapted for reactions involving this compound.

| Catalytic System | Reactant Types | Potential Product | Ref |

| Nickel / Photoredox | Ketone, Aryl/Alkynyl Halide | Alkyl-tethered arenes/alkynes | nih.gov |

| Boron / Copper | Alkynyl Ketone, Ketimino Ester | Mannich Adducts | nih.gov |

| Metal / Organocatalyst | Aldehyde/Ketone, Nucleophile | Functionalized Heterocycles | chemistryviews.org |

Development of Novel Reaction Scopes

The dual functionality of this compound, possessing both a nucleophilic alkyne and an electrophilic ketone, makes it an ideal substrate for the development of novel reaction scopes, particularly in the synthesis of complex heterocyclic and polycyclic frameworks through domino or multicomponent reactions. youtube.commdpi.com

Research on the closely related 2-(phenylethynyl)benzaldehyde has demonstrated the power of this structural motif in multicomponent reactions. For instance, the reaction of 2-(phenylethynyl)benzaldehyde with a primary amine and diphenylphosphine oxide can lead to a variety of products, including N-(2-(phenylethynyl)benzyl)amines, 1,2-dihydro-isoquinolines, and 2H-isoindolines, depending on the catalyst and reaction conditions. rsc.org The choice of catalyst, such as zirconium(IV) chloride or silver acetate (B1210297), selectively directs the reaction towards a specific heterocyclic core. rsc.org This highlights the potential of the ortho-alkynylaryl carbonyl scaffold in generating molecular diversity from simple starting materials.

Extrapolating from this, this compound can be envisioned as a key building block in similar transformations. For example, a microwave-promoted, one-pot synthesis of 2,4-disubstituted quinolines has been developed from the reaction of 2-aminoaryl ketones and arylacetylenes using a reusable and environmentally benign catalyst. organic-chemistry.org A plausible mechanism involves the initial formation of an enamine from the 2-aminoaryl ketone, which then attacks the alkyne. The resulting intermediate can then undergo cyclization and aromatization to afford the quinoline (B57606) product. This compound, upon conversion to an enamine or activation of the ketone, could undergo intramolecular cyclization, with the phenylethynyl group acting as the internal alkyne, to generate substituted indenone or other polycyclic systems.

The following table outlines selected examples of novel reaction scopes developed from structurally related ortho-alkynylaryl carbonyl compounds, which could be extended to this compound.

| Starting Material | Reagents | Catalyst | Product | Ref |

| 2-(Phenylethynyl)benzaldehyde | Primary Amine, Diphenylphosphine Oxide | ZrCl₄ or AgOAc | 1,2-Dihydro-isoquinolines or 2H-Isoindolines | rsc.org |

| 2-Aminoaryl Ketone | Arylacetylene | K₅CoW₁₂O₄₀·3H₂O (microwave) | 2,4-Disubstituted Quinolines | organic-chemistry.org |

| 2-Alkynyl Aryl Azide | Enecarbamate | Gold Catalyst | α-(3-Indolyl)ketones | researchgate.net |

These examples underscore the immense potential of this compound as a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of functional groups provides a platform for the exploration of novel synergistic catalytic systems and the expansion of reaction scopes to access diverse and valuable chemical entities.

Future Research Directions and Emerging Paradigms for 1 2 Phenylethynyl Phenyl Ethanone Research

Development of Sustainable and Catalytically Efficient Processes

The future of chemical synthesis lies in the development of sustainable and efficient methods. For 1-(2-(phenylethynyl)phenyl)ethanone, this involves creating new catalysts and utilizing innovative energy sources to reduce waste and improve reaction efficiency.

Novel Homogeneous and Heterogeneous Catalysts

The synthesis of this compound and its derivatives often relies on cross-coupling reactions, such as the Sonogashira coupling. Future research will likely focus on developing novel homogeneous and heterogeneous catalysts that offer higher yields, greater selectivity, and improved sustainability. For instance, the use of polystyrene-supported zinc bromide-ethylenediamine complexes has shown promise as a recyclable heterogeneous catalyst for the synthesis of α,β-acetylenic ketones. organic-chemistry.org Further exploration into metal-organic frameworks (MOFs) and nanoparticles as catalyst supports could lead to even more robust and reusable catalytic systems.

Photocatalysis and Electrocatalysis in Synthesis

Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering green and efficient alternatives to traditional methods. mdpi.com These techniques utilize light or electrical energy to drive chemical reactions, often under mild conditions. The unique electronic properties of this compound make it an ideal candidate for synthesis via these methods. rsc.org Research in this area could lead to the development of novel synthetic routes that are not only more environmentally friendly but also provide access to new types of transformations and molecular architectures. thieme-connect.deresearchgate.net

Exploration of New Transformative Reactions and Reactivity Modes

The rich reactivity of the ortho-alkynyl aryl ketone moiety in this compound provides a fertile ground for discovering new chemical transformations. rsc.org This includes exploring novel annulation strategies to construct complex polycyclic systems. The strategic placement of the acetylene (B1199291) and ketone functionalities allows for a variety of intramolecular cyclization reactions, leading to the formation of diverse heterocyclic and carbocyclic scaffolds. rsc.orgrsc.org Future work will likely focus on uncovering new catalytic systems that can control the regioselectivity and stereoselectivity of these transformations, thus expanding the synthetic utility of this versatile building block. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis are revolutionizing the way chemical reactions are performed, offering advantages in terms of safety, scalability, and efficiency. rsc.org The Sonogashira coupling, a key reaction for synthesizing this compound, has been successfully adapted to continuous flow systems. nih.govacs.org Future research will likely focus on developing integrated flow processes for the multi-step synthesis of this compound and its derivatives, potentially incorporating in-line purification and analysis. acs.org This would enable the rapid and efficient production of libraries of related compounds for high-throughput screening in drug discovery and materials science.

Advanced Computational Predictions and Machine Learning in Reaction Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. digitellinc.com These approaches can be used to predict the reactivity of molecules, design novel catalysts, and optimize reaction conditions. rsc.orgrsc.org For this compound, computational studies can provide valuable insights into its electronic structure and reaction mechanisms, guiding the development of new synthetic methods. rsc.org Furthermore, machine learning algorithms can be trained on experimental data to predict the outcomes of reactions and identify optimal conditions for the synthesis of this compound and its derivatives, accelerating the pace of discovery. researchgate.net

Q & A

Q. What are the established synthetic methodologies for preparing 1-(2-(Phenylethynyl)phenyl)ethanone, and what factors critically influence reaction efficiency?

The primary synthetic route involves Sonogashira coupling between 4-iodoacetophenone and ethynylbenzene using palladium-based catalysts (e.g., Pd(PPh₃)₄). Key factors include:

- Catalyst loading : 1.0 mol% Pd achieves 95% yield under optimized conditions.

- Reaction time : Completion occurs within 10–12 hours in one-pot tandem reactions.

- Solvent system : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.

Side reactions, such as homocoupling of alkynes, can be mitigated by ligand selection (e.g., triphenylphosphine) .

Q. Which spectroscopic techniques are prioritized for structural elucidation of this compound, and what spectral markers are diagnostic?

- IR Spectroscopy : A strong carbonyl (C=O) stretch at ~1680 cm⁻¹ confirms the acetyl group.

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) and the acetyl methyl group (δ 2.6 ppm) are key signals.

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 234 (C₁₆H₁₂O) validates the molecular formula.

Cross-referencing with databases like NIST ensures accuracy in peak assignments .

Q. What safety precautions are recommended when handling this compound given limited toxicological data?

- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure.

- Toxicity screening : Conduct in vitro assays (e.g., Ames test for mutagenicity) to preliminarily assess hazards.

- Ventilation : Avoid inhalation of vapors/dust (P261 precautionary code) .

Advanced Research Questions

Q. How can asymmetric catalytic methods be applied to synthesize enantiomerically pure derivatives of this compound?

A one-pot enantioselective tandem reaction combines asymmetric transfer hydrogenation (ATH) and Sonogashira coupling:

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., boiling points) for this compound across studies?

- Standardization : Use NIST-recommended protocols (e.g., differential scanning calorimetry) for phase-change measurements.

- Purity control : Chromatographic purification (e.g., silica gel column) minimizes impurities affecting boiling points.

- Data cross-validation : Compare results with high-resolution gas chromatography (HRGC) and computational predictions .

Q. How do computational QSPR models enhance the prediction of physicochemical properties when experimental data is limited?

- Quantum chemistry calculations : Predict logP (partition coefficient) and solubility via density functional theory (DFT).

- Neural networks : Train models on structurally similar compounds (e.g., 4'-methoxyacetophenone) to estimate melting points.

- Validation : Compare outputs with sparse experimental data from NIST or PubChem .

Q. What mechanistic insights explain competing pathways in Sonogashira coupling during the synthesis of this compound?

- Oxidative addition : Pd⁰ reacts with aryl halides (e.g., 4-iodoacetophenone) to form PdII intermediates.

- Alkyne coordination : Terminal alkynes (e.g., ethynylbenzene) bind to PdII, followed by deprotonation.

- Reductive elimination : Forms the C–C bond, releasing the coupled product.

Side products arise from alkyne homocoupling or catalyst deactivation , which are minimized by optimizing ligand ratios and reaction temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.